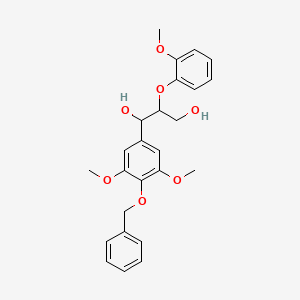

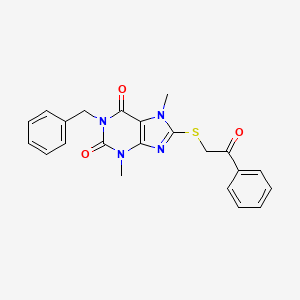

![molecular formula C20H19BrN4OS B2693917 2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide CAS No. 689227-28-9](/img/structure/B2693917.png)

2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a quinazoline ring, a thioether group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The benzimidazole and quinazoline rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The thioether group (sulfur atom) could potentially act as a nucleophile in certain reactions .Applications De Recherche Scientifique

DNA Photo-Disruptive and Molecular Docking Studies

3-Amino-2-methyl-quinazolin-4(3H)-ones, derivatives related to the compound , have been synthesized using an efficient tandem microwave-assisted green process. These compounds, particularly the 6-bromo-substituted one, show photo-activity towards plasmid DNA under UVB irradiation. Molecular docking studies indicate satisfactory binding to DNA, suggesting potential in photo-chemo or photodynamic therapeutics (Mikra et al., 2022).

Antimicrobial and Insecticidal Activities

Some derivatives of 2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(sec-butyl)acetamide have been synthesized and screened for their antimicrobial and insecticidal activities. Most of these compounds exhibit significant activities in these areas, demonstrating their potential in the development of new pesticides and antimicrobial agents (Misra & Gupta, 1982).

Synthesis and Biological Activity of Novel Derivatives

The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the synthesis of aminothiazole, amino-oxazole, and quinazoline-2-yl derivatives. These compounds have displayed good antimicrobial activity, with some exhibiting high activity towards most strains. This highlights the versatility of the compound for the development of new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Anti-inflammatory, Analgesic Activities

6-Bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones, closely related to the target compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. Some of these synthesized compounds showed good activity compared to the reference standard indomethacin, indicating their potential in the development of new analgesic and anti-inflammatory drugs (Eweas et al., 2012).

Anticancer Activity

Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, compounds related to the main compound, have been synthesized and revealed in vitro anticancer, antibacterial activity, and Photobacterium leiognathi Sh1 bioluminescence inhibition. The structural activity relationship of these compounds was discussed, showing potential in anticancer drug development (Berest et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4OS/c1-3-12(2)22-18(26)11-27-20-24-15-9-8-13(21)10-14(15)19-23-16-6-4-5-7-17(16)25(19)20/h4-10,12H,3,11H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWWMEVJZQFABI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CSC1=NC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-butan-2-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)

![methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate](/img/structure/B2693843.png)

![Methyl 4-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2693844.png)

![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)

![(2E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2693850.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2693851.png)

![3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2693855.png)